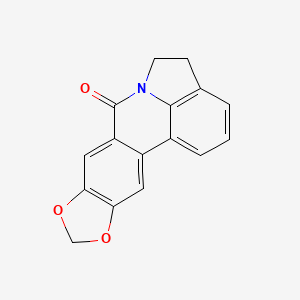
Anhydrolycorinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anhydrolycorinone is a member of phenanthridines.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Concise Synthesis using Pd-mediated Biaryl Coupling : Anhydrolycorinone, along with other Amaryllidaceae alkaloids, has been synthesized through a Pd-mediated biaryl coupling reaction. This process involves regioselective C-H activation with the intramolecular coordination of the amine to Pd, offering a moderate yield for anhydrolycorinone and its variants (Harayama et al., 2004).
- Synthesis via Samarium(II)-mediated Reductive Cyclization : Another approach for synthesizing anhydrolycorinone involves samarium(II)-mediated reductive cyclization of aryl radical onto a benzene ring. This method has shown to be effective in synthesizing natural pyrrolophenanthridinone derivatives (Suzuki et al., 2015).
- Transition-Metal-Free Intramolecular Dehydrohalide Coupling : A novel method involving transition-metal-free intramolecular dehydrohalide coupling has been developed. This method, which uses potassium tert-butoxide and an organic molecule as the catalyst, has been successfully applied to synthesize anhydrolycorinone (De et al., 2012).
Medicinal Applications and Properties
- Inclusion Complexes with Cyclodextrins : Research has been conducted on the inclusion complexes of anhydrolycorinone with cyclodextrins. These complexes have shown an increased water solubility of anhydrolycorinone and demonstrated remarkable anticancer activity against human colon cancer cell lines, suggesting potential for chemotherapy applications (Guo et al., 2016).
Eigenschaften
CAS-Nummer |
40360-71-2 |
|---|---|
Produktname |
Anhydrolycorinone |
Molekularformel |
C16H11NO3 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,15(19),16-hexaen-11-one |
InChI |
InChI=1S/C16H11NO3/c18-16-12-7-14-13(19-8-20-14)6-11(12)10-3-1-2-9-4-5-17(16)15(9)10/h1-3,6-7H,4-5,8H2 |
InChI-Schlüssel |
UJOHABFHKQHIKS-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C1C=CC=C3C4=CC5=C(C=C4C2=O)OCO5 |
Kanonische SMILES |
C1CN2C3=C1C=CC=C3C4=CC5=C(C=C4C2=O)OCO5 |
Andere CAS-Nummern |
40360-71-2 |
Synonyme |
anhydroly-corinone anhydrolycorinone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



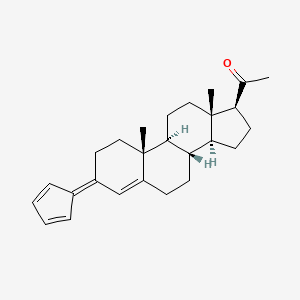
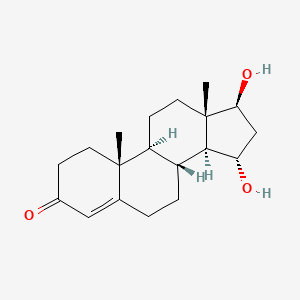
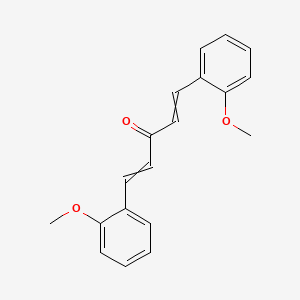
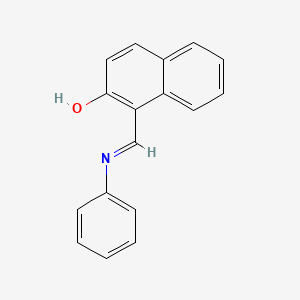

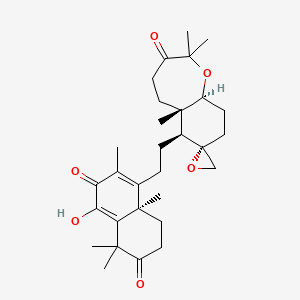
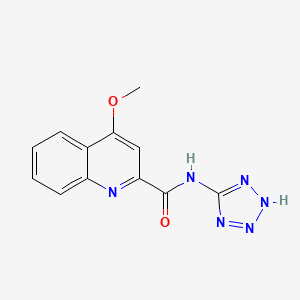
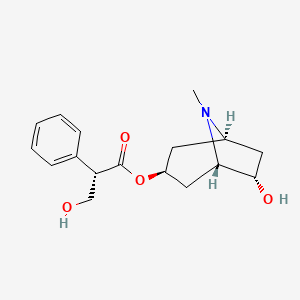
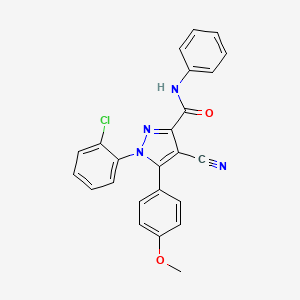
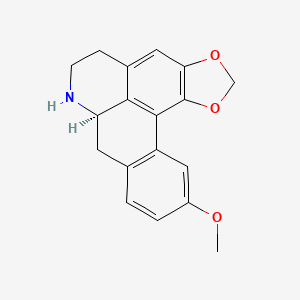
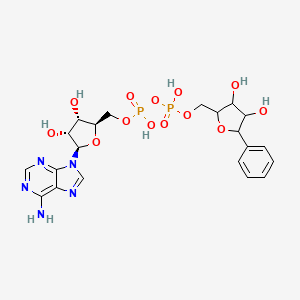
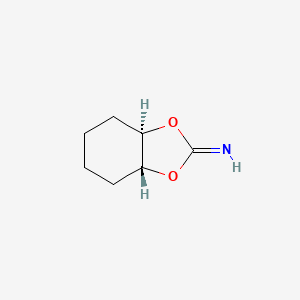
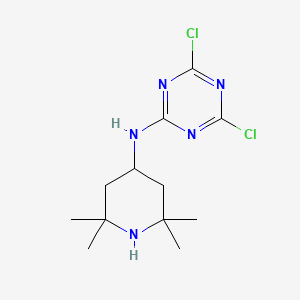
![[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1197638.png)